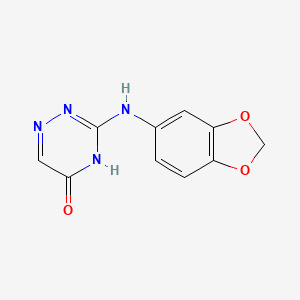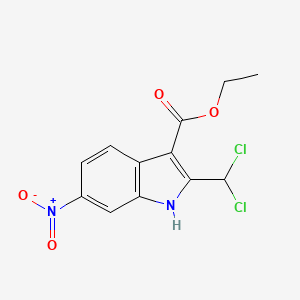
3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science.
作用机制
The exact mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, in cancer cells, this compound has been found to inhibit the activity of certain kinases that are involved in cell proliferation and survival. In fungi, it has been shown to inhibit the activity of enzymes that are essential for cell wall synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the target cells or organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In fungi, it has been found to inhibit the growth and development of the fungal cells. In plants, it has been shown to cause chlorosis and necrosis of the leaves.
实验室实验的优点和局限性
The advantages of using 3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one in lab experiments include its high potency and selectivity, its broad spectrum of activity against different types of cells or organisms, and its relatively low toxicity. However, its limitations include its poor solubility in water and certain organic solvents, its instability under certain conditions such as high temperature and acidic pH, and its potential off-target effects on non-target cells or organisms.
未来方向
The future directions for the scientific research of 3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one are numerous and diverse. Some of the possible directions include the development of more efficient and sustainable synthesis methods, the optimization of its pharmacological properties for specific therapeutic applications, the elucidation of its precise mechanism of action at the molecular level, and the exploration of its potential applications in other fields such as environmental science and energy storage.
In conclusion, this compound is a promising chemical compound with diverse and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations, and to explore its applications in various fields.
合成方法
The synthesis of 3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one involves the reaction of 1,3-benzodioxole-5-amine with cyanuric acid in the presence of a catalyst such as triethylamine. The reaction proceeds through the nucleophilic substitution of the amino group of benzodioxole with the triazine ring of cyanuric acid, followed by the elimination of water to form the final product.
科学研究应用
The potential applications of 3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one in scientific research are diverse and promising. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In agricultural chemistry, it has been found to have herbicidal and fungicidal properties. In material science, it has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and sensors.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9-4-11-14-10(13-9)12-6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBSJRREEOTPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6121503.png)
![ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6121514.png)

![N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B6121532.png)
![1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanoyl]-4-methylpiperazine](/img/structure/B6121533.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide](/img/structure/B6121536.png)
![9-(3,4-dimethoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6121542.png)


![2-({[(3-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B6121580.png)
![3-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B6121585.png)
![N-[(1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6121586.png)
![2,2'-[(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(iminomethylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B6121589.png)